N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a phenyl group, a piperidine ring substituted with a thiophene sulfonyl group, and a terminal carboxamide moiety. Benzimidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c28-23(16-11-13-27(14-12-16)32(29,30)21-10-5-15-31-21)26-18-7-2-1-6-17(18)22-24-19-8-3-4-9-20(19)25-22/h1-10,15-16H,11-14H2,(H,24,25)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZLZDWAHPDINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via sulfonylation reactions, where thiophene is treated with sulfonyl chlorides in the presence of a base.
Formation of the Piperidine Carboxamide: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors, followed by carboxylation to introduce the carboxamide group.
Coupling Reactions: The final compound is obtained by coupling the benzimidazole derivative with the thiophene sulfonyl piperidine carboxamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Benzimidazole derivatives, including the compound in focus, have shown significant antimicrobial properties. For instance, compounds derived from benzimidazole have been reported to exhibit activity against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) as low as 5.08 µM for certain derivatives . The structural modifications in benzimidazole compounds often enhance their efficacy against resistant strains of bacteria.
Anticancer Activity
The compound demonstrates promising anticancer properties. In studies involving various benzimidazole derivatives, compounds similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide have shown IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating a potential for greater efficacy in cancer treatment . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in oncology.
Mechanistic Insights
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, including enzymes involved in purine metabolism such as Plasmodium falciparum adenylosuccinate lyase (PfADSL) . These studies suggest that the compound can effectively inhibit target enzymes, which is crucial for developing new antimalarial drugs.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications at specific positions on the benzimidazole ring can enhance biological activity. For example, the introduction of sulfonyl groups has been linked to improved solubility and bioavailability . Understanding these relationships helps in designing more effective derivatives.
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like thiophenes and piperidines. Various methods have been developed for synthesizing benzimidazole derivatives, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times .
Spectroscopic Characterization
Characterization techniques such as NMR and mass spectrometry are essential for confirming the structural integrity of synthesized compounds. For instance, NMR spectroscopy can provide insights into the electronic environment surrounding specific atoms within the molecule, which is crucial for understanding reactivity and interaction with biological targets .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide would depend on its specific application. Generally, the benzimidazole core can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity. The thiophene sulfonyl group may enhance binding affinity or specificity, while the piperidine carboxamide could improve solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Properties
Key Compounds for Comparison :
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide (CAS: 923397-84-6)
- Difference : Replaces thiophene sulfonyl with a 4-chlorophenyl sulfonyl group.
- Impact : The electron-withdrawing chlorine may reduce electron density, altering binding affinity compared to the electron-rich thiophene in the target compound.
UPCDC30250 (1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine)
- Difference : Substitutes the thiophene sulfonyl-carboxamide with an isopropylpiperazine-ethylamine group.
- Impact : The basic piperazine enhances solubility and central nervous system (CNS) penetration, whereas the sulfonyl-carboxamide in the target compound may favor peripheral tissue targeting.
Substituted N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamides
- Difference : Replaces the piperidine-sulfonyl group with a cinnamide moiety.
- Impact : Cinnamides act as tubulin polymerization inhibitors, suggesting divergent mechanisms compared to sulfonyl-piperidine derivatives.
Mechanistic Insights :
- The target compound’s thiophene sulfonyl group may engage in π-π stacking with aromatic residues in enzyme active sites, while the carboxamide could mimic peptide bonds, enabling protease inhibition .
- UPCDC30250’s piperazine group facilitates interactions with the ATP-binding pocket of p97, a AAA+ ATPase involved in protein degradation .
Structure-Activity Relationship (SAR) Trends
Sulfonyl Group Modifications :
- Thiophene > Chlorophenyl in electronic richness, enhancing target affinity.
- Bulkier substituents (e.g., 4-methylphenyl in ) may hinder binding .
Piperidine Substitutions :
- Carboxamide (target) vs. amine (UPCDC30250): Carboxamide improves solubility but may reduce membrane permeability.
Benzimidazole Core :
- 2-aryl substitution (target) is critical for planar geometry, enabling intercalation with DNA or enzyme pockets .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound features a complex structure that includes a benzimidazole moiety, a thiophene group, and a piperidine ring. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound.
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown potent activity against various pathogens. For instance, derivatives with similar structures exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds also demonstrated significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been well-documented.
- Cell Line Studies : Compounds based on the benzimidazole core were screened against a panel of 60 human cancer cell lines, revealing promising candidates with low IC50 values. For example, derivatives showed GI50 values indicating effective growth inhibition across multiple cancer types .
- Mechanism of Action : Studies suggest that these compounds may act by inhibiting human topoisomerase I (Hu Topo I), leading to DNA damage and subsequent cell cycle arrest in the G2/M phase . This mechanism is critical for their effectiveness as anticancer agents.
Enzyme Inhibition
Research has highlighted the enzyme inhibition capabilities of related compounds.
- α-Glucosidase Inhibition : A series of 2-phenyl-1H-benzo[d]imidazole-based compounds were identified as potent α-glucosidase inhibitors, with IC50 values ranging from 0.71 to 2.09 µM. These compounds were shown to bind non-competitively at the allosteric site of the enzyme .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various derivatives and tested their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation, showcasing their potential as therapeutic agents in treating infections resistant to conventional antibiotics .
Case Study 2: Anticancer Potential
In another investigation, a derivative was evaluated for its anticancer properties in vivo, demonstrating significant hypoglycemic activity comparable to acarbose, along with a favorable safety profile in non-cytotoxicity assays .
Summary Table of Biological Activities
| Activity Type | Compound Derivative | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | Various derivatives | MIC: 0.22 - 0.25 μg/mL | Effective against Staphylococcus spp. |
| Antibiofilm | Selected derivatives | % reduction > Ciprofloxacin | Superior biofilm inhibition |
| Anticancer | Compound 15o and 22d | GI50: <10 µM | Inhibits Hu Topo I; induces G2/M arrest |
| α-Glucosidase Inhibition | Compounds from study | IC50: 0.71 - 2.09 µM | Non-competitive binding at allosteric site |
Q & A
Q. What are the common synthetic routes for this compound, and what critical reaction conditions optimize yield?
The compound is synthesized via multi-step protocols, often involving:
- One-pot reactions : Condensation of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with 2-aminothiazole and aromatic aldehydes under reflux (yields: 70–96%) .
- Sulfonylation : Introduction of the thiophen-2-ylsulfonyl group to the piperidine ring using sulfonyl chlorides in anhydrous dichloromethane .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients improves purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : - and -NMR confirm substituent positions (e.g., benzimidazole protons at δ 7.2–8.5 ppm, piperidine carbons at δ 40–60 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- X-ray Crystallography : Resolves piperidine-thiophene dihedral angles and hydrogen-bonding networks critical for stability .
Q. What in vitro assays are used for initial biological screening?
- Anticancer Activity : MTT assays against leukemia (e.g., K562 cells) with IC values <10 µM for derivatives .
- Antimicrobial Testing : Broth microdilution (MIC: 2–32 µg/mL) against Gram-positive bacteria .
- Receptor Binding : Radioligand displacement assays for histamine H1/H4 receptors (K: 0.1–10 nM) .
Q. How do researchers assess physicochemical stability and solubility?
- Stability : HPLC monitoring under accelerated conditions (40°C/75% RH) for degradation products .
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, with logP values ~3.5 indicating moderate lipophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for the benzimidazole and thiophene sulfonyl moieties?
- Substituent Variation : Replace thiophene with furan or phenyl groups to evaluate electronic effects on receptor binding .
- Piperidine Modifications : Introduce methyl or fluorine at C4 to assess steric/electronic impacts on solubility and target affinity .
- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .
Q. What strategies identify the compound’s molecular targets?
- Proteomic Profiling : Affinity chromatography with immobilized compound followed by LC-MS/MS to isolate binding proteins .
- Kinase Screening : Pan-kinase assays (e.g., DiscoverX) to identify inhibition (e.g., IC <100 nM for PI3Kδ) .
- Crystallography : Co-crystallization with suspected targets (e.g., histamine receptors) to map binding pockets .
Q. How can contradictions in biological activity data across derivatives be resolved?
- Meta-Analysis : Compare IC trends against cellular permeability (Caco-2 assays) to distinguish intrinsic activity from bioavailability limitations .
- Counter-Screening : Test inactive analogs on off-target panels (e.g., cytochrome P450 enzymes) to rule out assay interference .
- Dose-Response Refinement : Use Hill slope analysis to differentiate allosteric vs. competitive binding modes .
Q. What computational methods predict pharmacokinetic and toxicological profiles?
- ADMET Prediction : SwissADME for bioavailability radar plots and BOILED-Egg models .
- Toxicity : ProTox-II for hepatotoxicity risk assessment (e.g., CYP3A4 inhibition alerts) .
- Docking Simulations : AutoDock Vina to prioritize derivatives with optimal binding energies (<-9 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
